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Compound of Interest

Compound Name: 3-tert-Butylthiophenol

CAS No.: 15084-61-4

Cat. No.: B188683

Get Quote

This guide provides a comprehensive technical overview of 3-tert-Butylthiophenol (m-tert-

butylbenzenethiol), a substituted aromatic thiol of significant interest in synthetic chemistry and

drug discovery. Designed for researchers, medicinal chemists, and process development

scientists, this document synthesizes core physicochemical properties, detailed synthetic

strategies, reactivity profiles, and potential applications, grounding theoretical concepts in

practical, field-proven insights.

Core Molecular Profile
3-tert-Butylthiophenol is an organosulfur compound featuring a benzene ring substituted with

a tert-butyl group at the meta-position relative to a thiol functional group. This substitution

pattern imparts unique steric and electronic properties that influence its reactivity and potential

utility as a building block in complex molecule synthesis.

Molecular Formula and Weight
The fundamental identity of 3-tert-Butylthiophenol is defined by its molecular formula and

weight, which are crucial for stoichiometric calculations and analytical characterization.
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Molecular Formula: C₁₀H₁₄S[1]

Molecular Weight: 166.29 g/mol [1]

These values are derived from its composition of ten carbon atoms, fourteen hydrogen atoms,

and one sulfur atom.

Physicochemical Properties
While specific experimental data for 3-tert-Butylthiophenol is not widely published, its

properties can be reliably estimated from its close isomer, 4-tert-butylthiophenol, and general

chemical principles. The tert-butyl group, being bulky and lipophilic, significantly influences the

compound's physical state and solubility.

Table 1: Physicochemical Properties of Butyl-Substituted Thiophenols

Property
4-tert-
Butylthiophenol
(para-isomer)

3-tert-
Butylthiophenol
(meta-isomer,
Estimated)

Data Source

CAS Number 2396-68-1 15084-61-4 ,[1]

Physical State
Clear, colorless to

light yellow liquid
Liquid

Boiling Point 238 °C (at 760 mmHg) ~235-245 °C

Density 0.964 g/mL at 25 °C ~0.96-0.98 g/mL

Refractive Index n20/D 1.5480 ~1.54-1.55

Solubility

Insoluble in water,

soluble in organic

solvents

Insoluble in water,

soluble in organic

solvents

General Principle

Note: Properties for the 3-tert-butyl isomer are estimated based on the experimentally

determined values for the 4-tert-butyl isomer. Such estimations are common in process

development for initial experimental design.
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Synthesis of 3-tert-Butylthiophenol: A Proposed
Protocol
The synthesis of 3-tert-Butylthiophenol can be approached through several established

methods for forming aryl-sulfur bonds. A robust and versatile method involves the conversion of

a readily available precursor, such as 3-tert-butylaniline or 3-tert-butylbromobenzene.[2][3] The

following protocol outlines a logical and experimentally sound pathway from 3-tert-butylaniline.

Rationale for Synthetic Route
The chosen pathway leverages the Sandmeyer-like reaction, a cornerstone of aromatic

chemistry. Diazotization of the aniline provides a versatile diazonium salt intermediate, which

can then be converted to the thiophenol. This approach is often favored for its reliability and the

commercial availability of the aniline starting material.

Experimental Workflow Diagram
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Step 1: Diazotization

Step 2: Conversion to Thiophenol

Step 3: Work-up and Purification

3-tert-Butylaniline

NaNO₂, aq. HCl
0-5 °C

Reactant

3-tert-Butylbenzenediazonium Chloride
(in situ)

Forms

Reaction with Diazonium Salt

Potassium Ethyl Xanthate

Intermediate Xanthate Ester

Base Hydrolysis
(e.g., NaOH or KOH)

Hydrolyze

3-tert-Butylthiophenol

Yields

Acidification

Extraction with Organic Solvent

Drying and Solvent Removal

Vacuum Distillation

Pure 3-tert-Butylthiophenol

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 3-tert-Butylthiophenol.
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Detailed Step-by-Step Protocol
Materials:

3-tert-Butylaniline

Sodium Nitrite (NaNO₂)

Concentrated Hydrochloric Acid (HCl)

Potassium Ethyl Xanthate

Sodium Hydroxide (NaOH)

Diethyl Ether (or other suitable organic solvent)

Anhydrous Magnesium Sulfate (MgSO₄)

Ice

Procedure:

Diazotization: a. In a three-necked flask equipped with a mechanical stirrer and a

thermometer, dissolve 3-tert-butylaniline in a solution of concentrated HCl and water, cooled

to 0-5 °C in an ice-salt bath. b. Slowly add a pre-cooled aqueous solution of sodium nitrite

dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C. c. Stir the

resulting solution at this temperature for an additional 30 minutes to ensure complete

formation of the 3-tert-butylbenzenediazonium chloride solution.

Conversion to Thiophenol: a. In a separate flask, dissolve potassium ethyl xanthate in water

and cool the solution. b. Slowly add the cold diazonium salt solution to the potassium ethyl

xanthate solution with vigorous stirring. A colored precipitate or oil (the intermediate xanthate

ester) should form. c. Allow the reaction to warm to room temperature and stir for 1-2 hours.

Hydrolysis and Work-up: a. To the reaction mixture, add a solution of sodium hydroxide and

heat the mixture to reflux for several hours to hydrolyze the xanthate ester. b. Cool the

mixture to room temperature and acidify with concentrated HCl until the solution is acidic to

litmus paper. c. Extract the product into diethyl ether (3x volumes). d. Combine the organic
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layers, wash with brine, and dry over anhydrous magnesium sulfate. e. Filter off the drying

agent and remove the solvent under reduced pressure using a rotary evaporator.

Purification: a. Purify the crude product by vacuum distillation to yield pure 3-tert-
Butylthiophenol.

Reactivity and Mechanistic Considerations
The chemical behavior of 3-tert-Butylthiophenol is governed by the interplay between the

nucleophilic thiol group and the bulky, electron-donating tert-butyl group on the aromatic ring.

The Thiol Group
The thiol (-SH) group is the primary site of reactivity. It is more acidic than the corresponding

phenol, meaning it is more readily deprotonated to form the thiophenolate anion. This anion is a

potent nucleophile and can participate in a wide range of reactions, including:

S-Alkylation and S-Arylation: Reaction with alkyl or aryl halides to form thioethers.

Michael Additions: Conjugate addition to α,β-unsaturated carbonyl compounds.

Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, or sulfonic acids,

depending on the oxidizing agent and reaction conditions.

Influence of the tert-Butyl Group
The tert-butyl group exerts two main effects on the molecule's reactivity:

Steric Hindrance: While the meta-position of the tert-butyl group provides less steric

hindrance to the thiol group compared to an ortho-substituent, it can still influence the

approach of bulky reagents to the adjacent carbon atoms on the ring.

Electronic Effect: As an alkyl group, the tert-butyl substituent is weakly electron-donating

through an inductive effect. This can slightly increase the electron density of the aromatic

ring, potentially influencing the regioselectivity of electrophilic aromatic substitution reactions,

although the thiol group's directing effects are generally dominant.
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3-tert-Butylthiophenol
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Caption: Key reaction pathways of 3-tert-Butylthiophenol.

Applications in Research and Drug Development
While specific, large-scale industrial applications for 3-tert-Butylthiophenol are not widely

documented, its structural motifs suggest significant potential in several areas of chemical

research and development.

Intermediate in Pharmaceutical Synthesis
Substituted thiophenols are valuable intermediates in the synthesis of pharmaceuticals. The

thiol group can be used as a handle to introduce sulfur-containing moieties into a larger

molecule, or it can be a key pharmacophore itself. Thiol-containing drugs are known to act as

antioxidants, metal chelators, and enzyme inhibitors.[3] The tert-butyl group can enhance the

lipophilicity of a drug candidate, which can improve its absorption, distribution, metabolism, and

excretion (ADME) properties, such as membrane permeability and metabolic stability.

Building Block in Materials Science
Aromatic thiols are widely used to form self-assembled monolayers (SAMs) on gold and other

metal surfaces. The tert-butyl group could be used to control the packing density and surface

properties of such monolayers, making 3-tert-Butylthiophenol a candidate for applications in

nanoscience, electronics, and sensor development.
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Ligand in Coordination Chemistry
The soft sulfur donor atom of the thiophenolate anion makes it an excellent ligand for soft metal

ions. The steric bulk of the tert-butyl group can be used to tune the coordination environment

around a metal center, influencing the catalytic activity and stability of the resulting metal

complex.

Safety and Handling
As with all thiophenols, 3-tert-Butylthiophenol should be handled with appropriate safety

precautions in a well-ventilated fume hood.

Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled, based on

data for isomers.

Irritation: Likely to cause skin and eye irritation.

Stench: Thiols are notorious for their strong, unpleasant odors.

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and

a lab coat.

Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents.

Conclusion
3-tert-Butylthiophenol represents a versatile chemical building block with significant, albeit

largely untapped, potential. Its unique combination of a reactive thiol group and a sterically

influential tert-butyl substituent makes it a compelling target for further investigation in

medicinal chemistry, materials science, and catalysis. The synthetic pathways and reactivity

profiles outlined in this guide provide a solid foundation for researchers to explore the utility of

this compound in their own applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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